benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
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Overview
Description
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound that features a benzyl group attached to a 2,2-difluoroacetate moiety, which is further substituted with a 2,5-dichlorothiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the esterification of 2,2-difluoroacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting benzyl 2,2-difluoroacetate is then subjected to a substitution reaction with 2,5-dichlorothiophene under conditions that may include the use of a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or thiophene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate: Similar structure but lacks the difluoro substitution.
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetic acid: Similar but without the benzyl group.
Uniqueness
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is unique due to the presence of both the benzyl and difluoroacetate groups, which confer distinct chemical properties and potential reactivity compared to similar compounds.
Properties
CAS No. |
2639443-48-2 |
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Molecular Formula |
C13H8Cl2F2O2S |
Molecular Weight |
337.2 |
Purity |
95 |
Origin of Product |
United States |
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